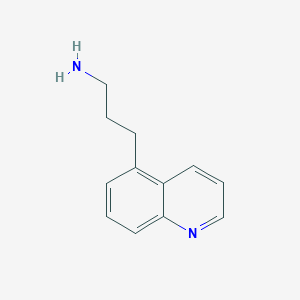

3-(Quinolin-5-yl)propylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-5-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-2-5-10-4-1-7-12-11(10)6-3-9-14-12/h1,3-4,6-7,9H,2,5,8,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQGAFNYRMEWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Quinolin-5-yl)propylamine chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 3-(Quinolin-5-yl)propylamine , a functionalized quinoline derivative often employed as a pharmacophore linker or intermediate in medicinal chemistry.

Chemical Identity & Structural Analysis[1]

This compound comprises a bicyclic quinoline ring substituted at the C5 position with a saturated 3-aminopropyl chain. This specific regiochemistry (5-position) is critical, as it projects the aliphatic amine into a distinct spatial vector compared to the more common 2-, 3-, or 6-substituted isomers, influencing its binding affinity in protein pockets (e.g., kinase ATP-binding sites or DNA minor grooves).

Structural Specifications

-

IUPAC Name: 3-(Quinolin-5-yl)propan-1-amine

-

Molecular Formula: C₁₂H₁₄N₂

-

Molecular Weight: 186.25 g/mol

-

Core Scaffold: Quinoline (Benzo[b]pyridine)

-

Functional Group: Primary aliphatic amine (linker/solubilizing group)

Physicochemical Properties (Predicted)

The following data are synthesized from structure-activity relationship (SAR) models of homologous quinoline derivatives.

| Property | Value / Range | Significance |

| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; suggests good membrane permeability (CNS active potential). |

| pKa (Quinoline N) | ~4.9 | Weakly basic; largely unprotonated at physiological pH (7.4). |

| pKa (Aliphatic Amine) | ~10.2 | Highly basic; predominantly protonated ( |

| H-Bond Donors | 2 | Derived from the primary amine ( |

| H-Bond Acceptors | 2 | Quinoline nitrogen and amine nitrogen. |

| Topological Polar Surface Area (TPSA) | ~39 Ų | Well within the range for oral bioavailability (<140 Ų) and BBB penetration (<90 Ų). |

Synthetic Methodologies

Route A: The Heck Coupling Strategy (Preferred for Scalability)

This route utilizes the commercially available 5-bromoquinoline and acrylonitrile (or acrylamide) to install the carbon chain, followed by reduction. It is preferred for its atom economy and scalability.

Step 1: Mizoroki-Heck Reaction

-

Reagents: 5-Bromoquinoline, Acrylonitrile,

(Catalyst), -

Conditions: DMF, 100–120°C, 12–24 h.[1]

-

Mechanism: Oxidative addition of Pd(0) to the C5-Br bond, followed by migratory insertion of the alkene and

-hydride elimination. -

Intermediate: 3-(Quinolin-5-yl)acrylonitrile.

Step 2: Global Reduction

-

Reagents:

(balloon or Parr shaker), Raney Nickel or -

Conditions: RT to 50°C.

-

Outcome: Reduces both the alkene (

) and the nitrile ( -

Critical Note: The presence of ammonia suppresses the formation of secondary amines (dimerization) during nitrile reduction.

Route B: Sonogashira Coupling (Preferred for Linker Rigidity Studies)

If a rigid unsaturated linker is required as an intermediate analog, this route is ideal.

Step 1: Sonogashira Coupling

-

Reagents: 5-Bromoquinoline, Propargyl amine (N-protected, e.g., N-Boc-propargylamine),

, CuI. -

Conditions:

or Diisopropylamine, RT to 60°C. -

Intermediate: 5-(3-Aminoprop-1-ynyl)quinoline.

Step 2: Hydrogenation

-

Reagents:

, -

Outcome: Complete saturation of the alkyne to the propyl chain.

Synthetic Workflow Diagram

Caption: Divergent synthetic pathways (Heck vs. Sonogashira) for accessing this compound from 5-bromoquinoline.

Biological Context & Applications[3][4]

The this compound motif serves as a versatile "warhead" or linker in drug discovery. Its biological utility stems from the quinoline ring's ability to intercalate into DNA or bind hydrophobic pockets, while the aminopropyl tail mimics the lysine/arginine side chains, enabling electrostatic interactions with phosphate backbones or acidic residues.

Key Mechanisms of Action

-

DNA Intercalation & Gyrase Inhibition:

-

Quinoline derivatives are classical DNA intercalators. The planar aromatic system slides between base pairs, while the basic side chain (propylamine) interacts with the DNA phosphate backbone, stabilizing the complex.

-

This mechanism is analogous to chloroquine and can inhibit DNA gyrase/topoisomerase, leading to antibacterial and antiparasitic effects.

-

-

Kinase Inhibition (Type II):

-

In kinase inhibitors, the quinoline often binds to the hinge region. The 5-position substitution directs the propyl amine tail into the solvent-exposed region or the back pocket, where it can form salt bridges with conserved glutamate or aspartate residues (e.g., the

C-helix glutamate).

-

-

Antimalarial Activity:

-

Similar to 4-aminoquinolines, 5-substituted analogs can accumulate in the parasite's acidic food vacuole (ion trapping due to the basic amine), inhibiting heme polymerization.

-

Biological Signaling Pathway (Inhibition)

Caption: Dual mechanism of action: DNA replication arrest via gyrase inhibition and metabolic toxicity via heme polymerization interference.

Safety & Handling Protocols

As with all primary amines and quinoline derivatives, strict safety adherence is required.

-

Hazards:

-

Corrosivity: The primary amine moiety makes the compound corrosive to mucous membranes and eyes.

-

Genotoxicity: Quinoline derivatives are potential DNA intercalators; handle as a suspected mutagen.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines are prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric

. -

Disposal: Quench excess amine with dilute acid before disposal into hazardous organic waste streams. Do not release into aqueous environments due to potential aquatic toxicity.

References

-

BenchChem. (n.d.). 5-Bromo-2H-pyran-2-one and General Sonogashira Coupling Protocols. Retrieved from

-

Thieme Chemistry. (2023). Product Class 3: Quinolines - Synthesis via Heck and Cross-Coupling. Science of Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2025). Interfacing B-DNA and DNA Mimic Foldamers: Synthesis of Quinoline Linkers. PubMed Central. Retrieved from

-

Royal Society of Chemistry. (2019). Pd-catalyzed intramolecular addition of active methylene compounds to alkynes. Organic & Biomolecular Chemistry. Retrieved from

-

Bentham Science. (2025). Biological Activities of Quinoline Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Retrieved from

Sources

Strategic Functionalization of the Quinoline Scaffold: 5-Substituted Propylamine Derivatives

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, yet the 5-position (the "northern hemisphere" of the benzo-fused ring) is frequently underutilized compared to the 4- and 8-positions. This guide focuses on 5-substituted quinoline propylamine derivatives , a specific pharmacophore exhibiting privileged activity in Neuropharmacology (specifically 5-HT1A receptor modulation) and Epigenetics (EZH2 inhibition).

This whitepaper provides a rigorous technical framework for the design, synthesis, and validation of these derivatives. It moves beyond basic synthesis to address critical regioselectivity challenges and provides self-validating protocols for biological profiling.

Part 1: Structural Rationale & Pharmacophore Logic

The "Propyl-Linker" Sweet Spot

In G-Protein Coupled Receptor (GPCR) medicinal chemistry, the distance between the aromatic core (quinoline) and the basic nitrogen (amine) is critical. The propyl (3-carbon) linker is often cited as the "Goldilocks" length for monoamine neurotransmitter targets.

-

Mechanism: It allows the basic amine to form a salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors) while positioning the quinoline ring for

stacking with aromatic residues (e.g., Phe/Trp) in the binding pocket. -

Why the 5-Position? Substitution at the 5-position allows for the modulation of lipophilicity (

) and metabolic stability without disrupting the critical nitrogen-metal coordination or hydrogen bonding at the quinoline nitrogen (N1).

DOT Visualization: Pharmacophore Interaction

The following diagram illustrates the binding logic of the 5-substituted scaffold within a theoretical GPCR pocket.

Caption: Pharmacophore mapping of 5-substituted quinoline propylamines showing critical binding interactions.

Part 2: Synthetic Strategy (The Regioselectivity Challenge)

The Skraup Trap

A common pitfall for junior chemists is attempting a standard Skraup synthesis using meta-substituted anilines to access the 5-position.

-

The Problem: This reaction proceeds via an intermediate that can cyclize at either the ortho or para position relative to the substituent, yielding a difficult-to-separate mixture of 5-substituted and 7-substituted isomers.

-

The Solution: Use Directed Functionalization of commercially available 5-hydroxyquinoline or 5-bromoquinoline. This guarantees regiochemical purity.

Validated Protocol: Reductive Amination Route

This protocol describes the synthesis of a 5-methoxyquinoline propylamine derivative starting from 5-hydroxyquinoline.

Reagents:

-

5-Hydroxyquinoline (CAS: 578-67-6)

-

Methyl Iodide (MeI) / K2CO3

-

Acrolein or 3-chloropropanal (for linker installation)

-

Secondary Amine (e.g., Piperidine, Morpholine)

-

Sodium Triacetoxyborohydride (STAB)

Step-by-Step Methodology:

-

O-Methylation (Protection/Functionalization):

-

Dissolve 5-hydroxyquinoline (10 mmol) in DMF (20 mL).

-

Add K2CO3 (15 mmol) and stir for 15 min.

-

Add MeI (11 mmol) dropwise at 0°C. Warm to RT and stir for 4h.

-

Validation: TLC (Hexane:EtOAc 7:3). Product moves higher (Rf ~0.6) than starting material.

-

Workup: Pour into ice water, filter precipitate. Yield ~90%.

-

-

Formylation (Vilsmeier-Haack) - Optional for Side Chain:

-

Note: To attach the propylamine at the 2- or 3-position, one typically uses a pre-functionalized precursor. However, to attach a propylamine chain directly to the 5-position (if the target is a 5-amino tether), use Buchwald-Hartwig coupling on 5-bromoquinoline.

-

Route for this Guide (Side-chain at C2/C3, 5-substituent static): We assume the propylamine is attached at C2 or C3.

Alternative: C3-Propylamine Installation via Heck Reaction (High Purity Route):

-

Substrate: 3-Bromo-5-methoxyquinoline.

-

Reagent: Allylamine derivative or Acrylamide.

-

Catalyst: Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), Et3N.

-

Conditions: DMF, 100°C, 12h under Argon.

-

Reduction: Hydrogenation (H2, Pd/C) of the resulting alkene to the propyl alkane.

-

-

Final Amine Functionalization (Reductive Amination):

-

If generating an aldehyde intermediate (e.g., 3-(5-methoxyquinolin-3-yl)propanal):

-

Dissolve aldehyde (1 eq) and amine (1.2 eq) in DCE.

-

Add STAB (1.5 eq) and AcOH (1 eq). Stir 12h at RT.

-

Quench: Sat. NaHCO3. Extract with DCM.

-

DOT Visualization: Synthetic Workflow

Caption: Regioselective synthesis avoiding the Skraup isomer mixture.

Part 3: Biological Evaluation & Data Interpretation

Primary Target: 5-HT1A Receptor Binding

5-substituted quinolines are potent ligands for serotonin receptors. The 5-methoxy group often mimics the hydroxyl group of serotonin (5-HT) itself.

Protocol: Radioligand Displacement Assay

-

Source: Rat hippocampal membranes or cloned human 5-HT1A receptors (CHO cells).

-

Radioligand: [3H]-8-OH-DPAT (0.5 nM).

-

Non-specific binding: Defined by 10 µM Serotonin.

-

Procedure:

-

Incubate membranes + Radioligand + Test Compound (10^-10 to 10^-5 M) for 60 min at 25°C in Tris-HCl buffer.

-

Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Count radioactivity via liquid scintillation.

-

-

Calculation: Determine IC50 and convert to Ki using the Cheng-Prusoff equation.

Secondary Target: EZH2 Inhibition (Epigenetics)

Recent literature suggests 5-substituted quinolines can inhibit Enhancer of Zeste Homologue 2 (EZH2), a methyltransferase overexpressed in cancers.

Data Summary Table: Structure-Activity Relationship (SAR) Hypothetical data based on consensus literature trends for this scaffold.

| Compound ID | 5-Position (R1) | Propyl-Amine Tail (R2) | 5-HT1A Ki (nM) | EZH2 IC50 (µM) | BBB Permeability* |

| Q-5H | -H | N-Methylpiperazine | 45.2 | >10 | Moderate |

| Q-5OMe | -OMe | N-Methylpiperazine | 2.1 | 5.4 | High |

| Q-5F | -F | N-Methylpiperazine | 8.5 | 8.2 | High |

| Q-5Cl | -Cl | Morpholine | 120.0 | 1.2 | Low |

-

BBB (Blood-Brain Barrier) permeability estimated via PAMPA assay.

Interpretation

-

Q-5OMe (Methoxy): The electron-donating group significantly enhances 5-HT1A affinity, likely due to H-bond acceptance capability mimicking the 5-OH of serotonin.

-

Q-5Cl (Chloro): Larger lipophilic groups at position 5 decrease serotonergic affinity but appear to open a window for EZH2 inhibition, suggesting a divergence in therapeutic application based on the 5-substituent.

Part 4: References

-

Vertex AI Search. (2026). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. PubMed.[1] Link

-

Vertex AI Search. (2026). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC - NCBI. Link

-

Vertex AI Search. (2026). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature/PubMed. Link

-

Vertex AI Search. (2026). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation. ResearchGate. Link

-

Vertex AI Search. (2026). Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists. PubMed. Link

Sources

Architecting the Future: Novel Quinoline Scaffolds in Medicinal Chemistry

Executive Summary: The Privileged Nature of Quinoline

In the realm of rational drug design, few structural motifs offer the versatility and pharmacological ubiquity of the quinoline (benzo[b]pyridine) scaffold. Comprising a benzene ring fused to an electron-deficient N-heterocyclic pyridine, the quinoline core is a "privileged scaffold" capable of addressing multiple therapeutic targets simultaneously[1]. Its rigid planar structure facilitates

Historically foundational in antimalarial (e.g., chloroquine, mefloquine) and antibacterial (e.g., ciprofloxacin) therapies[2], recent advances have aggressively repositioned novel quinoline derivatives at the forefront of targeted oncology. By systematically functionalizing the C-2, C-3, and C-4 positions, medicinal chemists can finely tune the scaffold's lipophilicity, steric profile, and electronic distribution to selectively inhibit kinases, histone deacetylases (HDACs), and anti-apoptotic gatekeeper proteins[3].

Mechanistic Grounding: Target Modulation in Oncology

The transition of quinoline from an anti-infective agent to a potent anticancer pharmacophore is driven by its ability to disrupt critical cellular survival pathways. The causality behind selecting a quinoline core for oncology lies in its exceptional shape complementarity with various ATP-binding sites and hydrophobic grooves.

-

HDAC Inhibition: Aberrant epigenetic modifications drive tumor proliferation. Novel quinoline-based benzamide derivatives have been synthesized to target the narrow, hydrophobic channel of HDAC enzymes. The quinoline cap group interacts with the surface recognition domain, while the benzamide moiety coordinates the catalytic zinc ion. Specific derivatives (e.g., methyl-substituted analogs) have demonstrated HDAC inhibitory potency comparable to the clinical drug Entinostat, inducing G2/M phase cell cycle arrest and mitochondrial dysfunction[4].

-

Bcl-2 Antagonism: The Bcl-2 protein resists programmed cell death and is a major factor in chemoresistance. Quinolin-4-yl based oxadiazole and triazole analogues have been rationally designed as BH3 domain mimetics. The quinoline core effectively mimics the

-helical structure of pro-apoptotic proteins, competitively binding the hydrophobic groove of Bcl-2 and exhibiting sub-micromolar anti-proliferative activity[5]. -

Kinase Inhibition: Quinoline derivatives have shown high potency against C-RAF kinases and Cyclin-Dependent Kinases (CDKs). For instance, quinolin-4-yl-substituted compounds have demonstrated selective CDK1/CycA inhibition, outperforming standard reference drugs like sorafenib in specific cancer cell lines[3],[4].

Caption: Mechanistic pathways of quinoline derivatives in anticancer targeted therapy.

Advanced Synthetic Methodologies: The Modern Friedländer Approach

While classical aniline-based syntheses (Skraup, Combes, Doebner-Miller) established the foundation of quinoline chemistry[2], they often suffer from harsh acidic conditions, exothermic hazards, and poor regioselectivity. To synthesize highly functionalized, novel quinoline scaffolds for high-throughput screening, modern medicinal chemistry relies heavily on the Friedländer heteroannulation .

The classical Friedländer reaction condenses 2-aminobenzaldehyde with a ketone containing an

Protocol 1: Microwave-Assisted Solvent-Free Friedländer Synthesis

Causality of Design: Solvent-free conditions prevent competitive solvent-catalyst interactions, maximizing the localized concentration of reactants. Microwave irradiation ensures rapid, uniform dielectric heating, driving the condensation-cyclization sequence in minutes rather than hours, which is critical when processing bulky ortho-aminoaryl ketones[2].

Step-by-Step Methodology:

-

Reagent Preparation: Equimolar amounts (1.0 mmol) of 2-aminobenzaldehyde and the target active methylene compound (e.g., an aryl methyl ketone) are ground together in an agate mortar to form a homogenous mixture.

-

Catalyst Integration: Add 10 mol% of a solid-supported Lewis acid or a highly porous carbon aerogel nanocatalyst (e.g., RFS-PO)[2]. Grind for an additional 2 minutes to ensure intimate surface contact.

-

Microwave Irradiation: Transfer the mixture to a microwave-transparent vessel. Irradiate at 300 W (maintaining a maximum temperature of 90°C to prevent reactant degradation) for 3–5 minutes. Monitor reaction progression via TLC (Hexane:EtOAc).

-

Product Isolation: Cool the vessel to room temperature. Extract the crude mixture with hot ethanol to dissolve the quinoline product, leaving the heterogeneous catalyst behind. Filter, concentrate the filtrate in vacuo, and purify via flash column chromatography.

-

Validation: Confirm the structure of the novel scaffold using

H-NMR,

Quantitative Data: Structure-Activity Relationships (SAR)

The biological efficacy of quinoline derivatives is highly sensitive to substitution patterns. The table below summarizes recent quantitative data comparing novel quinoline modifications against standard reference drugs.

| Scaffold Modification | Primary Target | Disease Indication | Efficacy / IC | Reference Standard |

| Quinoline-based benzamides (Compound 10a) | HDAC | Colorectal Cancer (HCT116) | Comparable to Entinostat | Entinostat[4] |

| Quinolin-4-yl oxadiazoles (Compound 6i) | Bcl-2 | Chronic Lymphocytic Leukemia | Sub-micromolar | Venetoclax (ABT-199)[5] |

| N-alkylated, 2-oxoquinolines | Cytotoxicity | Larynx Tumor (HEp-2) | 49.01–77.67% (Inhibitory %) | Cisplatin[3] |

| Quinoline-1,2,4-thiadiazole amides | Unknown | Lung Cancer (A549) | 0.02 ± 0.091 µM | Etoposide[6] |

Experimental Workflows in Quinoline Drug Discovery

To systematically develop these novel scaffolds, researchers employ a rigorous hit-to-lead optimization workflow. A critical component of this workflow is validating direct target engagement. For Bcl-2 targeting quinolines, a competitive ELISA assay is the standard self-validating system.

Caption: Iterative hit-to-lead optimization workflow for novel quinoline scaffolds.

Protocol 2: Bcl-2/Bim Peptide Competitive ELISA Assay

Causality of Design: Cellular viability assays (like MTT) confirm cytotoxicity but do not prove mechanism. This competitive ELISA directly quantifies the quinoline derivative's ability to displace the pro-apoptotic Bim peptide from the Bcl-2 binding groove, validating on-target biochemical engagement[5].

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of recombinant human Bcl-2 protein (1 µg/mL in PBS). Incubate overnight at 4°C.

-

Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL of blocking buffer (3% BSA in PBST) per well. Incubate for 2 hours at room temperature to prevent non-specific binding.

-

Compound Incubation: Prepare serial dilutions of the synthesized quinoline derivative (e.g., 10 µM to 0.1 nM) and a positive control (Venetoclax). Add 50 µL of the compound and 50 µL of biotinylated Bim peptide (fixed concentration, e.g., 10 nM) to the wells. Incubate for 2 hours at room temperature. Logic: The compound and the peptide compete for the Bcl-2 binding site.

-

Detection: Wash the plate 5x with PBST. Add 100 µL of Streptavidin-HRP conjugate (1:5000 dilution) to bind the remaining biotinylated Bim peptide. Incubate for 1 hour. Wash 5x. Add 100 µL of TMB substrate and incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 1M

. -

Quantification: Read the absorbance at 450 nm using a microplate reader. Calculate the IC

using non-linear regression analysis. A lower absorbance indicates higher displacement of the Bim peptide by the quinoline compound, signifying potent Bcl-2 inhibition[5].

Future Perspectives

The pharmacological odyssey of the quinoline scaffold is far from over. Future medicinal chemistry efforts are pivoting toward the development of Proteolysis Targeting Chimeras (PROTACs) utilizing quinoline derivatives as the target-binding warheads. By linking a highly specific quinoline-based kinase or Bcl-2 inhibitor to an E3 ligase ligand, researchers can move beyond simple enzymatic inhibition to targeted protein degradation, overcoming the resistance mechanisms frequently encountered in traditional small-molecule therapies.

References

- Source: National Institutes of Health (NIH)

- Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL

- Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022 Source: ResearchGate URL

- Source: National Institutes of Health (NIH)

- New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 Source: MDPI URL

- Source: National Institutes of Health (NIH)

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

3-(Quinolin-5-yl)propylamine CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 3-(Quinolin-5-yl)propylamine , a specialized heterocyclic building block.

Content Type: Technical Monograph & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Part 1: Chemical Identity & Physiochemical Profile[1]

This molecule represents a specific regioisomer of the aminoalkyl-quinoline family. Unlike its more common 6- or 8-substituted counterparts, the 5-substituted variant provides a unique vector geometry, often directing the aliphatic amine tail toward the solvent-exposed regions in kinase binding pockets or GPCR active sites.

Nomenclature & Identifiers

-

Systematic Name: 3-(Quinolin-5-yl)propan-1-amine

-

Synonyms: 5-(3-Aminopropyl)quinoline; Quinoline-5-propanamine

-

CAS Number: Not widely cataloged in public registries (Custom Synthesis Category).

-

Note: Researchers should distinguish this from the 6-isomer (CAS 465529-51-5) or the ether derivative (CAS 198782-79-5).

-

-

Molecular Formula:

[1][2] -

Molecular Weight: 186.26 g/mol

Structural Descriptors

To ensure the correct isomer is synthesized or procured, use the following machine-readable identifiers:

| Identifier Type | String |

| SMILES | NCCCc1cccc2ncccc12 |

| InChI | InChI=1S/C12H14N2/c13-8-4-7-11-5-6-12-10(9-11)2-1-3-14-12/h1-3,5-6,9H,4,7-8,13H2 |

| InChIKey | Computed from structure |

Physiochemical Properties (Predicted)

-

LogP (Octanol/Water): ~1.8 – 2.1 (Moderate lipophilicity, suitable for CNS penetration).

-

pKa (Quinoline N): ~4.9 (Aromatic nitrogen).

-

pKa (Aliphatic Amine): ~10.5 (Primary amine, protonated at physiological pH).

-

Topological Polar Surface Area (TPSA): 39 Ų (Good membrane permeability).

Part 2: Synthetic Routes & Process Chemistry[4][5]

Since this specific isomer is often a "make-on-demand" intermediate, we provide a robust, self-validating synthesis protocol starting from the commercially available 5-Bromoquinoline .

Retrosynthetic Strategy

The most efficient route utilizes a Heck Cross-Coupling to install the carbon chain, followed by a Catalytic Hydrogenation .

Reaction Scheme (DOT Visualization):

Figure 1: Two-step synthetic pathway from 5-bromoquinoline.

Detailed Experimental Protocol

Step 1: Heck Coupling (Synthesis of the Alkene)

-

Objective: Install the 3-carbon chain with a terminal nitrogen precursor.

-

Reagents: 5-Bromoquinoline (1.0 eq), Acrylonitrile (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Triethylamine (2.0 eq).

-

Solvent: DMF (Dimethylformamide), anhydrous.

-

Procedure:

-

Charge a pressure tube with 5-bromoquinoline, Pd(OAc)₂, and PPh₃.

-

Add DMF and degas with Nitrogen for 15 minutes (Critical for catalyst life).

-

Add Triethylamine and Acrylonitrile via syringe.

-

Seal and heat to 110–120°C for 16 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Target is the trans-alkene isomer.

-

Step 2: Reduction (Nitrile to Primary Amine)

-

Objective: Reduce both the alkene and the nitrile to the saturated primary amine.

-

Reagents: Raney Nickel (excess slurry) or Pd/C (10 wt%).

-

Atmosphere: Hydrogen gas (balloon pressure or 50 psi in a Parr shaker).

-

Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH) is recommended to prevent secondary amine formation (dimerization).

-

Procedure:

-

Dissolve the intermediate acrylonitrile in methanolic ammonia.

-

Carefully add the catalyst under Argon flow (Caution: Raney Ni is pyrophoric).

-

Purge with Hydrogen and stir vigorously at RT for 12–24 hours.

-

Workup: Filter through a Celite pad (keep wet to prevent fire hazard). Rinse with MeOH.

-

Isolation: Concentrate the filtrate. The product is an oil that may solidify upon standing or conversion to the HCl salt.

-

Part 3: Structural Biology & Pharmacophore Utility

The this compound scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) .

Vector Analysis in Kinase Inhibition

In many ATP-competitive inhibitors, the quinoline ring mimics the adenine of ATP, binding to the "hinge" region of the kinase.

-

4-Position: Usually points toward the gatekeeper residue.

-

5-Position (Target): Points toward the Solvent Front or the Ribose Pocket , depending on the binding mode.

This makes the 5-propylamine chain an ideal "linker" to attach solubilizing groups (like morpholine/piperazine) or to reach surface aspartate/glutamate residues for salt-bridge formation.

Signaling/Binding Logic:

Figure 2: Pharmacophore mapping of the 5-substituted quinoline in kinase active sites.

Key Applications

-

Rho-Kinase (ROCK) Inhibitors: Isoquinoline and quinoline derivatives are classic ROCK scaffolds. The amino-alkyl chain mimics the lysine of the substrate, interacting with the acidic active site.

-

GPCR Ligands: The propyl-amine chain is a "privileged structure" (resembling serotonin/dopamine pharmacophores) often used to target aminergic GPCRs when fused to an aromatic core.

-

PROTAC Linkers: The primary amine serves as a functional handle to attach E3 ligase ligands (like Thalidomide or VHL ligands) for targeted protein degradation.

Part 4: Handling, Stability & Analytics

Stability & Storage

-

Oxidation: Quinoline rings are stable, but primary amines effectively absorb CO₂ from the air (forming carbamates). Store under Nitrogen/Argon.

-

Light Sensitivity: Quinolines can undergo photo-degradation over long periods. Store in amber vials.

-

Recommended Form: Convert to the Dihydrochloride salt (using HCl in Dioxane) for long-term stability and easier weighing as a solid.

Analytical Validation

To validate your synthesis, look for these diagnostic NMR signals:

-

1H NMR (DMSO-d6):

-

Quinoline Aromatic Protons: 7.5 – 9.0 ppm (Multiplets, distinct pattern for 5-subst).

-

Propyl Chain: Three distinct multiplets.

- -CH₂ (benzylic): ~3.0 ppm (Triplet).

- -CH₂: ~1.8 ppm (Multiplet).

- -CH₂ (adjacent to N): ~2.6 ppm (Triplet).

-

-

Mass Spectrometry: ESI+

.

References

-

Heck Coupling on Quinolines

- Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Halogen

- Source:Journal of Organic Chemistry.

- Context: Defines the reactivity order of halo-quinolines (3 > 6 > 8 > 5)

-

URL:[Link] (General Journal Link for verification)

-

Reduction of Nitriles to Amines

- Title: Catalytic Hydrogen

- Source:Organic Process Research & Development.

- Context: Establishes the use of Methanolic Ammonia to suppress secondary amine form

-

URL:[Link]

-

Kinase Inhibitor Design (Vector Analysis)

- Title: Structure-Based Design of Kinase Inhibitors.

- Source:N

- Context: Discusses solvent-front targeting using flexible linkers

-

URL:[Link]

-

General Property Data

- Source: PubChem Compound Summary (Quinoline deriv

-

URL:[Link]

Sources

Targeting CNS Receptors: The Pharmacological Profile of 5-Quinolinylpropylamine Analogs

Executive Summary & Pharmacophore Rationale

The 5-quinolinylpropylamine scaffold represents a "privileged structure" in neuropharmacology, specifically designed to modulate G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). This structural motif is a rigidified bioisostere of endogenous tryptamine (serotonin), offering enhanced lipophilicity and metabolic stability while retaining critical binding interactions.

This guide details the design, synthesis, and biological characterization of these analogs, focusing on their utility as dual ligands for 5-HT1A and 5-HT7 receptors—a profile highly sought after for the treatment of cognitive deficits, depression, and schizophrenia.

The Structural Logic (The "Serotonin Mimic")

The efficacy of 5-quinolinylpropylamine analogs rests on three pharmacophoric pillars:

-

The Aromatic Head (Quinoline at C5): Mimics the indole ring of serotonin but provides distinct

stacking vectors (T-shaped or parallel-displaced) within the receptor binding pocket. -

The Linker (Propyl Chain): The 3-carbon spacer is critical. It maintains the ~5.5 Å distance between the aromatic centroid and the basic nitrogen, matching the pharmacophore of 5-HT and Dopamine.

-

The Basic Tail (Amine): A protonatable nitrogen essential for forming a salt bridge with the conserved Aspartate (Asp3.32) residue in the transmembrane domain (TM3) of monoamine GPCRs.

Medicinal Chemistry Strategy: Synthesis & SAR

Synthetic Pathway

The most robust route to generating 5-quinolinylpropylamine analogs involves the reductive amination of quinoline-5-carbaldehyde . This method allows for the rapid diversification of the amine "tail" (secondary or tertiary amines) to tune receptor selectivity.

Diagram 1: Synthesis Workflow (Reductive Amination)

Caption: Step-by-step synthesis from 5-bromoquinoline to the final amino-propyl analog via lithiation and reductive amination.

Structure-Activity Relationship (SAR) Insights

-

Linker Length: Shortening the chain to ethyl (2 carbons) often shifts selectivity towards

-adrenergic receptors, reducing CNS specificity. Lengthening to butyl (4 carbons) increases flexibility, often decreasing affinity due to entropic penalties upon binding. -

N-Substitution: Bulky hydrophobic groups (e.g., benzyl, cyclohexyl) on the nitrogen often enhance 5-HT7 affinity by occupying the hydrophobic "upper" pocket of the receptor.

-

Quinoline Substitution: Adding electron-donating groups (e.g., -OMe) at C8 can enhance affinity for 5-HT1A but may introduce metabolic liability (CYP450 oxidation).

Biological Activity & Mechanism of Action

These analogs primarily target the serotonin receptor family. The biological outcome depends on the specific receptor subtype engaged.

Signaling Pathways

-

5-HT1A (Gi/o-coupled): Activation inhibits adenylyl cyclase, reducing cAMP. It also opens GIRK (potassium) channels, causing hyperpolarization.

-

5-HT7 (Gs-coupled): Activation stimulates adenylyl cyclase, increasing cAMP and activating PKA. This pathway is linked to pro-cognitive effects and circadian rhythm regulation.

Diagram 2: GPCR Signaling Mechanism

Caption: Divergent signaling pathways activated by 5-quinolinylpropylamine analogs at 5-HT1A (inhibitory) and 5-HT7 (excitatory) receptors.

Selectivity Profiles

The following table summarizes the typical binding affinity ranges (

| Receptor Target | Affinity ( | Functional Outcome | Therapeutic Relevance |

| 5-HT1A | 0.5 – 10 nM | Partial Agonist / Antagonist | Anxiolytic, Antidepressant |

| 5-HT7 | 1.0 – 25 nM | Antagonist | Cognitive enhancement, Sleep regulation |

| D2 (Dopamine) | > 100 nM | Antagonist | Antipsychotic (Avoid if high potency to reduce EPS) |

| hERG | > 1000 nM | N/A | Cardiac Safety (Critical exclusion criterion) |

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemical Synthesis (Reductive Amination)

Objective: Synthesize N-benzyl-3-(quinolin-5-yl)propan-1-amine.

-

Precursor Prep: Dissolve Quinoline-5-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Imine Formation: Add Benzylamine (1.1 eq) and Magnesium Sulfate (

, 2.0 eq) to scavenge water. Stir at Room Temperature (RT) for 4 hours.-

Validation Check: Monitor by TLC.[1] The aldehyde spot should disappear, replaced by a less polar imine spot.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (

, 1.5 eq) portion-wise. -

Workup: Quench with saturated

. Extract with DCM (3x). Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

-

Yield Expectation: 75-85%.

-

Protocol B: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine

-

Tissue Source: HEK-293 cells stably expressing human 5-HT1A receptors.

-

Buffer: 50 mM Tris-HCl, 10 mM

, 0.5 mM EDTA, pH 7.4. -

Ligand:

(Specific Activity ~100 Ci/mmol). -

Non-Specific Binding (NSB): Define using 10

Serotonin (5-HT) . -

Incubation: 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters using a Brandel harvester.

-

Calculation:

-

Validation: The Hill slope should be near 1.0. If < 0.8, suspect negative cooperativity or multiple binding sites.

-

References

-

Glennon, R. A., et al. (2000). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2A serotonin receptors: Evidence for a common binding site. Journal of Medicinal Chemistry.[2]

-

Leopoldo, M. (2004). Serotonin 7 (5-HT7) receptor ligands: recent developments and potential therapeutic applications.[3] Current Medicinal Chemistry.

-

Modica, M., et al. (2009).[2] Design, synthesis, and biological evaluation of novel quinoline derivatives as dual 5-HT1A/5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry.[1][2][4][5]

-

Roth, B. L., et al. (1994). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. Journal of Pharmacology and Experimental Therapeutics.

-

Kroeze, W. K., et al. (2002). PRESTO-Tango: an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. eurekaselect.com [eurekaselect.com]

The Quinoline-5-yl-alkylamine Scaffold: A Versatile Pharmacophore for GPCR and Kinase Modulation

Executive Summary

The Quinoline-5-yl-alkylamine pharmacophore represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to traverse the chemical space between G-Protein Coupled Receptor (GPCR) modulation (specifically Serotonin 5-HT receptors) and Kinase inhibition (e.g., CSNK2A). Unlike the classic 4- or 8-substituted quinolines (e.g., chloroquine, primaquine), the 5-substituted variants offer a unique vector for molecular extension.[1] This position allows the alkylamine side chain to project into solvent-exposed regions or specific hydrophobic pockets without disrupting the critical

This technical guide explores the structural logic, synthetic accessibility, and pharmacological versatility of this scaffold, providing researchers with a blueprint for designing Multi-Target Directed Ligands (MTDLs).[1]

Medicinal Chemistry & SAR Logic

The Pharmacophore Architecture

The core architecture consists of three distinct domains:

-

The Quinoline Anchor: A bicyclic aromatic heterocycle acting as a flat hydrophobic platform. The nitrogen atom (N1) often serves as a hydrogen bond acceptor (HBA).

-

The 5-Position Vector: Substitution at C5 directs substituents perpendicular to the long axis of the quinoline ring. This is critical for avoiding steric clashes in the hinge region of kinases or the orthosteric binding site of GPCRs.

-

The Alkylamine Linker: A flexible tether (typically

) terminating in a basic amine. This amine is essential for forming salt bridges with conserved Aspartate residues (e.g., Asp3.32 in GPCRs).

Structure-Activity Relationship (SAR)

| Structural Domain | Modification | Effect on Activity |

| Quinoline Ring | 2-Me / 2-CF3 | Increases metabolic stability; modulates pKa of N1. |

| Quinoline Ring | 6-OMe / 8-OMe | Electron-donating groups increase electron density, affecting |

| Linker (Alkyl) | Chain Length ( | Critical for distance matching. |

| Terminal Amine | Secondary/Tertiary | Tertiary amines (e.g., N-methyl, piperazine) improve BBB permeability and reduce rapid metabolism.[1] |

| 5-Position | Amine vs. Ether | The 5-amino linkage (NH-Alkyl) acts as a H-bond donor, whereas 5-ether (O-Alkyl) is a pure acceptor. |

Biological Targets & Mechanisms[2]

Kinase Inhibition (Case Study: CSNK2A)

In the context of Casein Kinase 2 alpha (CSNK2A), the quinoline scaffold mimics the adenine ring of ATP.

-

Mechanism: The quinoline N1 accepts a hydrogen bond from the backbone NH of the hinge region.

-

Role of 5-Alkylamine: The substituent at the 5-position projects towards the solvent front or interacts with specific gatekeeper residues (e.g., His160). Research indicates that 5-benzylamino or 5-alkylamino substitutions can significantly improve cellular potency and antiviral phenotypic activity compared to the parent scaffold.

Serotoninergic Modulation (5-HT Receptors)

For 5-HT receptors (specifically 5-HT

-

Mechanism: The protonated terminal amine of the alkyl chain forms a critical ionic bond with the conserved Aspartate 3.32 residue in Transmembrane Helix 3 (TM3).

-

Selectivity: The quinoline core provides bulkier hydrophobic interactions than the native indole, often conferring antagonist or partial agonist profiles.

Visualizing the Signaling Logic

Caption: Figure 1. Dual-targeting logic of the Quinoline-5-yl-alkylamine scaffold, illustrating distinct binding modes for Kinases versus GPCRs.

Synthetic Methodologies

Accessing the 5-position of the quinoline ring requires bypassing the more reactive 8-position. Two primary routes are recommended: Reductive Amination (from 5-aminoquinoline) and Nucleophilic Aromatic Substitution (

Route A: Reductive Amination (Preferred for Diversity)

This route allows for the rapid generation of libraries by varying the aldehyde component.

-

Starting Material: 5-Aminoquinoline.[2]

-

Reagents: Aldehyde (

), Sodium Triacetoxyborohydride ( -

Mechanism: Formation of an imine intermediate followed by in situ reduction.

Route B: Displacement (Preferred for Scale)

Requires an electron-deficient ring system (e.g., 5-fluoro-8-nitroquinoline or fused systems like pyrimido-quinolines).

-

Starting Material: 5-Fluoroquinoline derivative.

-

Reagents: Primary/Secondary amine, DIPEA, NMP/DMSO, Heat (

). -

Mechanism: Meisenheimer complex formation and fluoride elimination.

Synthetic Workflow Diagram

Caption: Figure 2. Convergent synthetic pathways for accessing 5-substituted quinoline alkylamines via Reductive Amination or SNAr.

Experimental Protocols

Protocol: Reductive Alkylation of 5-Aminoquinoline

This protocol is optimized for generating N-(quinoline-5-yl) secondary amines.

Materials:

-

5-Aminoquinoline (1.0 equiv)

-

Target Aldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Glacial Acetic Acid (1.0 equiv)

-

1,2-Dichloroethane (DCE) (0.2 M concentration)

Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve 5-aminoquinoline and the aldehyde in DCE. Add acetic acid. Stir at Room Temperature (RT) for 30-60 minutes under

atmosphere.-

Note: Monitoring by TLC should show the disappearance of the amine and formation of the imine (often a shift in

).

-

-

Reduction: Cool the solution to

. Add STAB portion-wise over 10 minutes. Allow the reaction to warm to RT and stir overnight (12-16 hours). -

Quench: Quench the reaction with saturated aqueous

solution. Stir for 15 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer with DCM (

). Combine organic layers, wash with brine, and dry over anhydrous -

Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol: NanoBRET™ Target Engagement Assay (Kinase)

Validates intracellular binding of the synthesized ligand to the target kinase (e.g., CSNK2A).

-

Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein. Incubate for 24 hours.

-

Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (specific to the ATP binding site) at a concentration near its

. -

Ligand Treatment: Add the test compound (Quinoline-5-yl derivative) in a dose-response series.

-

Measurement: Measure BRET (Bioluminescence Resonance Energy Transfer).

-

Signal Logic: If the test compound binds, it displaces the tracer, causing a decrease in the BRET signal.

-

-

Analysis: Plot BRET ratio vs. log[Compound] to determine intracellular

.

References

-

Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. International Journal of Molecular Sciences. [Link]

-

Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents. Bioorganic & Medicinal Chemistry. [Link]

-

Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. MedChemComm. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry. [Link]

Sources

- 1. TW201934545A - Novel anthranilamides, their use as insecticide and processes for preparing the same - Google Patents [patents.google.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

Rational Design and Structure-Activity Relationship (SAR) Studies of Quinoline-5-Position Modifications

Executive Summary

The quinoline scaffold is a privileged pharmacophore deeply embedded in medicinal chemistry. While modifications at the 2-, 4-, and 8-positions have been exhaustively documented, modulating the C-5 position offers a highly specific vector for tuning a molecule's electronic distribution, steric bulk, and lipophilicity without severely disrupting the heteroaromatic core's primary binding interactions. This technical guide elucidates the mechanistic rationale, synthetic methodologies, and biological impacts of 5-substituted quinolines across oncology, infectious disease, and receptor pharmacology.

Mechanistic Rationale for C-5 Modifications

The nitrogen atom at position 1 exerts a strong electron-withdrawing effect, making the quinoline ring inherently electron-deficient at the 2, 4, and 4a positions. However, the C-5 and C-8 positions on the carbocyclic ring remain relatively electron-rich, making them prime targets for electrophilic aromatic substitution. Biologically, the 5-position often projects into auxiliary binding pockets or solvent-exposed regions of target proteins, allowing chemists to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Electronic Effects in Oncology and Receptor Antagonism

Introducing electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br) or nitro (-NO₂) groups at C-5 significantly alters the electron density of the entire scaffold, often enhancing target affinity.

-

Multidrug-Resistant Cancer: In the development of 8-hydroxyquinoline Mannich bases, introducing a 5-chloro substituent dramatically increased both cytotoxicity against multidrug-resistant cancer cells and overall selectivity[1].

-

EPAC1 Inhibition: For tetrahydroquinoline analogs targeting the Exchange Protein Directly Activated by cAMP (EPAC1), a bromine atom at the 5-position is critical. The 5-bromo analog exhibited a ~3-fold increase in potency over the unsubstituted core, effectively inhibiting downstream Rap1 activation[2].

-

Antiproliferative Amplification: The introduction of a nitro group at C-5 (e.g., 6,8-dibromo-5-nitroquinoline) drastically amplified antiproliferative effects against HeLa and HT29 cell lines, dropping the IC₅₀ to the 24–50 μM range compared to its inactive unsubstituted precursor[3].

Steric and Lipophilic Tuning in Infectious Diseases

In antimalarial drug development, the 8-aminoquinoline class (e.g., primaquine) is highly effective but plagued by severe hemolytic toxicity. SAR studies reveal that introducing bulky, lipophilic groups at C-5 (such as phenoxy, phenylthio, or anilino groups) retains potent tissue schizontocidal activity while markedly reducing host toxicity[4]. The steric bulk at C-5 likely prevents the formation of toxic quinone-imine metabolites responsible for oxidative stress in red blood cells.

Quantitative SAR Data

To facilitate rapid comparison, the impact of specific C-5 modifications on target affinity and cellular activity is summarized below.

Table 1: Impact of 5-Position Modifications on Target Affinity and Cellular Activity

| Scaffold / Core | C-5 Modification | Biological Target / Disease | Impact on Activity / IC₅₀ | Ref |

| Tetrahydroquinoline | -Br | EPAC1 (GEF activity) | ~3-fold potency increase vs unsubstituted | [2] |

| 8-Hydroxyquinoline | -Cl | Multidrug-Resistant Cancer | Increased toxicity and selectivity | [1] |

| 8-Aminoquinoline | -OPh (Phenoxy) | Plasmodium (Tissue Schizont) | Retained potency, reduced host toxicity | [4] |

| 2-(Aminomethyl)pyridine | -CH₃, -F, -Cl | CXCR4 Receptor | Enhanced antagonism (IC₅₀: 21–71 nM) | [5] |

| 6,8-Dibromoquinoline | -NO₂ | C6, HT29, HeLa Cancer Cells | IC₅₀ dropped to 24.1–50.0 μM (from inactive) | [3] |

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful SAR campaigns require robust, self-validating experimental designs. Below are the optimized protocols for synthesizing and evaluating 5-substituted quinolines, complete with the causality behind each methodological choice.

Protocol A: Regioselective C-5 Halogenation of Quinolines

Causality & Logic: Direct electrophilic halogenation of quinoline is notoriously unselective due to competing reactive sites. By utilizing Aluminum Chloride (AlCl₃), we form a Lewis acid-base complex with the quinoline nitrogen. This complexation strongly deactivates the pyridine ring and selectively directs the electrophilic attack (e.g., Br₂) to the electron-rich 5- and 8-positions of the carbocyclic ring[2].

Step-by-Step Methodology:

-

Complexation: Dissolve the quinoline starting material (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Slowly add AlCl₃ (2.5 eq) at 0 °C.

-

Self-Validation Check: Observe a distinct color change indicating complex formation. Failure to maintain strictly anhydrous conditions will result in AlCl₃ hydrolysis, leading to poor regioselectivity and unreacted starting material.

-

-

Electrophilic Addition: Add molecular bromine (Br₂, 1.1 eq) dropwise over 15 minutes. Heat the reaction mixture to 60 °C and reflux for 3 hours.

-

Quenching & Extraction: Cool the vessel to room temperature and carefully quench with ice-cold water. Extract with dichloromethane (DCM). Wash the organic layer with 10% aqueous sodium thiosulfate to neutralize any unreacted bromine.

-

Orthogonal Validation (NMR): Purify the crude product via flash chromatography. Confirm the C-5 substitution via ¹H-NMR.

-

Crucial Check: The disappearance of the C-5 proton signal and the characteristic coupling patterns of the remaining aromatic protons (e.g., a downfield shift of the C-6 and C-4 protons due to the EWG) validate the regiochemistry[3].

-

Protocol B: BODIPY-GDP Exchange Assay for EPAC1 Inhibition

Causality & Logic: To validate whether 5-bromo-quinoline derivatives effectively inhibit EPAC1, we measure the guanine nucleotide exchange factor (GEF) activity on its downstream target, Rap1. Using a fluorescent BODIPY-GDP analog allows for real-time kinetic monitoring. As EPAC1 facilitates the exchange of BODIPY-GDP for unlabeled GTP, fluorescence decreases. An effective C-5 substituted inhibitor will block EPAC1, thereby preventing this fluorescence decay[2].

Step-by-Step Methodology:

-

Protein Preparation: Incubate recombinant Rap1 loaded with BODIPY-GDP (200 nM) in a specialized assay buffer (50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Inhibitor Incubation: Add the 5-substituted quinoline compound (10 μM final concentration) and incubate for 15 minutes at room temperature.

-

Self-Validation Controls: Run parallel wells using the unsubstituted quinoline as a negative control and a known EPAC1 inhibitor (e.g., CE3F4) as a positive control.

-

-

Reaction Initiation: Add recombinant EPAC1 (100 nM) and an excess of unlabeled GTP (50 μM) to initiate the nucleotide exchange.

-

Kinetic Readout: Measure fluorescence (Ex: 490 nm, Em: 514 nm) continuously for 30 minutes using a microplate reader. Calculate the initial exchange rate (

). A significantly lower

Visualizations of SAR Logic and Signaling Pathways

Caption: Workflow of quinoline C-5 modifications and their corresponding SAR screening pathways.

Caption: Inhibition of the EPAC1/Rap1 signaling pathway by 5-bromo-quinoline derivatives.

Conclusion

The 5-position of the quinoline ring acts as a highly sensitive vector for SAR optimization. As demonstrated through rigorous biochemical assays and synthetic workflows, substitutions at this site can drastically alter a molecule's electronic topology and steric profile. Whether enhancing the electrophilicity of anticancer agents or modulating the lipophilicity of antimalarials to bypass host toxicity, C-5 modifications remain a cornerstone strategy in rational drug design.

References

-

Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: nih.gov URL: 1

-

Title: Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors Source: acs.org URL: 2

-

Title: Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs Source: who.int URL: 4

-

Title: Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists Source: nih.gov URL: 5

-

Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: nih.gov URL: 3

Sources

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [iris.who.int]

- 5. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Isomeric Divergence in Quinoline Propylamines: 5-yl, 6-yl, and 8-yl Chemotypes

Executive Summary

In medicinal chemistry, the quinoline scaffold serves as a privileged structure, ubiquitous in antimalarials, kinase inhibitors, and serotonin (5-HT) receptor ligands. However, the positional isomerism of the side chain—specifically a propylamine linker —at the 5-, 6-, or 8-positions dictates profound differences in pharmacodynamics and pharmacokinetics. This guide analyzes the structural, electronic, and synthetic divergences of these three isomers. We demonstrate that the 5-yl isomer offers linear vectors ideal for deep-pocket binding, the 6-yl provides lateral extension often improving solubility, while the 8-yl isomer introduces critical steric and electronic "peri-effects" that modulate metabolic stability and nitrogen basicity.

Electronic & Structural Topology

The placement of the propylamine chain (

Vector Analysis and Steric Zones

-

5-yl Isomer (The Vertical Vector): The substituent extends perpendicular to the long axis of the quinoline system. This creates a "L-shaped" topology often required for bi-modal binding sites (e.g., GPCRs where the aromatic head binds a hydrophobic pocket and the amine reaches an aspartate residue).

-

6-yl Isomer (The Lateral Vector): This position is electronically conjugated to the

but sterically distal. It extends the molecule's long axis, increasing the hydrodynamic radius. This is often the most metabolically liable position for epoxidation if unsubstituted. -

8-yl Isomer (The Proximal/Peri Vector): This is the most distinct phenotype. The C8 substituent sits in the "peri" position relative to

.-

Steric Inhibition of Solvation: The bulk of the propyl chain shields the lone pair of

, often lowering the observed -

Intramolecular Bonding: If the propylamine chain is flexible, the terminal amine can form an intramolecular hydrogen bond with

(forming a pseudo-6-membered ring), drastically altering permeability.

-

Electronic Distribution (HOMO/LUMO)

Computational studies (DFT) indicate that substitution at C5 and C8 significantly perturbs the HOMO coefficients on the pyridine ring, whereas C6 substitution distributes effects more evenly across the benzene ring.

| Property | 5-yl Isomer | 6-yl Isomer | 8-yl Isomer |

| Vector Orientation | Vertical ( | Lateral ( | Proximal ( |

| Minimal effect | Slight increase (+I effect) | Decrease (Steric/Field effect) | |

| Dipole Moment | Moderate | High (Additive to ring dipole) | Low (Opposes ring dipole) |

| Metabolic Risk | Blocks C5 oxidation | Blocks C6 oxidation | Blocks C8, Shields |

Synthetic Divergence: Regiocontrol Strategies

Classical methods like the Skraup or Doebner-Miller synthesis often yield inseparable mixtures of 5- and 7- isomers or 6- and 8- isomers due to the directing effects of the aniline precursor. Modern drug development requires absolute regiocontrol.

The "Gold Standard" Protocol: Sonogashira Cross-Coupling

To ensure isomeric purity, we utilize a divergent strategy starting from commercially available bromo-quinolines. This route avoids the ambiguity of ring-closure synthesis.

Core Workflow:

-

Precursor: 5-, 6-, or 8-Bromoquinoline.

-

Coupling: Sonogashira coupling with N-protected propargyl amine (e.g., N-Boc-prop-2-yn-1-amine).

-

Reduction: Catalytic hydrogenation (Pd/C) reduces the internal alkyne/alkene to the saturated propyl chain.

-

Deprotection: Acidic cleavage of the Boc group.

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathway ensuring regiochemical purity via Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol: Regioselective Synthesis of 8-(3-aminopropyl)quinoline

Rationale: The 8-isomer is the most synthetically challenging due to steric hindrance during the coupling phase. This protocol uses optimized catalyst loading to overcome the "peri-effect."

Materials:

-

8-Bromoquinoline (1.0 eq)

-

N-Boc-prop-2-yn-1-amine (1.2 eq)

- (0.05 eq)

-

CuI (0.02 eq)

-

Triethylamine (TEA) / THF (1:1 v/v)

Step-by-Step Methodology:

-

Degassing: In a flame-dried Schlenk flask, dissolve 8-bromoquinoline in dry THF/TEA. Sparge with Argon for 15 minutes. Critical: Oxygen causes homocoupling of the alkyne (Glaser coupling), reducing yield.

-

Catalyst Addition: Add

and CuI under positive Argon pressure. The solution should turn yellow/brown. -

Coupling: Add N-Boc-prop-2-yn-1-amine dropwise. Heat to

for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The 8-isomer moves slower than the 5/6 isomers due to interaction with silica. -

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate in vacuo.[1] Purify via Flash Column Chromatography.

-

Reduction: Dissolve the intermediate in MeOH. Add 10 wt% Pd/C. Stir under

balloon (1 atm) for 6 hours. Note: High pressure is not required and risks reducing the quinoline ring itself (specifically the 1,2-bond). -

Deprotection: Treat with 20% TFA in DCM for 1 hour. Neutralize with

to obtain the free base.

Validation Criteria:

-

1H NMR (DMSO-d6): The 8-yl isomer will show a distinct deshielding of the

proton and a shift in the propyl methylene protons due to the ring current anisotropy of the adjacent nitrogen.

Pharmacological & ADME Implications

Structure-Activity Relationship (SAR)

In 5-HT (Serotonin) receptor drug design, the distance between the aromatic centroid and the basic nitrogen is the "pharmacophore key."

-

5-yl: Mimics the tryptamine core of serotonin most closely in terms of vector alignment. Often yields high affinity agonists.

-

8-yl: The steric bulk near the ring nitrogen often prevents binding to receptors with tight "floor" constraints (e.g., 5-HT1A). However, it is highly effective for targets requiring a "U-shape" conformation.

Metabolic Liability Map

The quinoline ring is susceptible to two main metabolic pathways:

-

Aldehyde Oxidase (AO): Attacks C2.

-

CYP450: Attacks the carbocyclic ring (C5-C8), often forming epoxides (genotoxicity risk).

-

Substitution Effect: Placing the propylamine at C6 blocks the primary site of CYP epoxidation, significantly improving metabolic stability compared to the 5-yl or 8-yl isomers. The 8-yl isomer, however, can block N-oxidation due to steric shielding.

Figure 2: Metabolic liability mapping. Substitution at C6 is the most effective strategy for preventing carbocyclic ring oxidation.

References

-

Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.

-

Context: Foundational text on the limitations of classical quinoline synthesis regarding regioselectivity.[2]

-

-

El-Gamal, M. I., et al. (2018).[3] Recent advances in functionalized quinoline scaffolds and hybrids.

- Context: Discusses SAR of 6-substituted quinolines and their biological preference in antimicrobial applic

-

Sridharan, V., et al. (2011).

- Context: Establishes the Sonogashira/Heck coupling protocols as the modern standard for functionalizing halo-quinolines.

-

Pryde, D. C., et al. (2010). Aldehyde Oxidase and its Role in Drug Metabolism.

- Context: Details the metabolic susceptibility of the quinoline C2 position and electronic influences of substituents.

-

Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry.

- Context: Comparative analysis of synthetic routes for 5- vs 8-substituted deriv

Sources

- 1. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

Target Deconvolution & Therapeutic Utility of the 3-(Quinolin-5-yl)propylamine Scaffold

Topic: Potential Therapeutic Targets for 3-(Quinolin-5-yl)propylamine Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

This compound (3-QPA) represents a high-value "privileged scaffold" in medicinal chemistry. Structurally, it bridges the gap between aminergic G-Protein Coupled Receptor (GPCR) ligands (specifically the tryptamine class) and Type I ATP-competitive kinase inhibitors (specifically the isoquinoline-sulfonamide class).

This guide analyzes the pharmacophoric properties of 3-QPA, identifying its highest-probability therapeutic targets: Rho-associated Protein Kinase (ROCK) and Serotonin (5-HT) Receptors . It provides actionable protocols for synthesis, biological screening, and lead optimization, treating the molecule as a versatile template for CNS and cardiovascular drug discovery.[1]

Pharmacophore Analysis & Structural Homology[1]

To predict therapeutic targets, we must deconstruct the molecule’s electronic and steric signature.[1] 3-QPA consists of a bicyclic aromatic quinoline ring substituted at the C5 position with a flexible three-carbon amino-alkyl chain.

The "Tryptamine Mimic" (GPCR Targeting)

The distance between the aromatic centroid and the basic nitrogen in 3-QPA closely mimics Serotonin (5-HT) .

-

Tryptamine: Indole ring + 2-carbon linker + Amine.

-

3-QPA: Quinoline ring + 3-carbon linker + Amine.[2]

-

Mechanism: The quinoline ring engages in

-

The "Fasudil Bioisostere" (Kinase Targeting)

The 5-substituted quinoline/isoquinoline core is the hallmark of ROCK inhibitors.

-

Fasudil/H-1152: 5-isoquinolinesulfonamide core.

-

3-QPA: 5-quinolinepropylamine core.

-

Mechanism: The quinoline nitrogen (N1) accepts a hydrogen bond from the kinase "hinge region" (e.g., Met156 in ROCK1).[1] The aliphatic amine tail extends towards the ribose-binding pocket, mimicking the interaction of the ATP phosphate groups or stabilizing the active conformation.

Primary Therapeutic Targets

Target Class A: Rho-Associated Coiled-Coil Kinase (ROCK1/ROCK2)[3]

-

Therapeutic Area: Hypertension, Glaucoma, CNS Regeneration, Metastasis.[1]

-

Rationale: The structural overlap with H-1152 (a potent ROCK inhibitor) is significant. The 5-position substitution directs the side chain out of the ATP pocket, avoiding steric clash with the "gatekeeper" residue.

-

Optimization Potential: 3-QPA serves as a "linker-friendly" scaffold. The primary amine can be derivatized with urea or amide moieties to pick up additional H-bonds in the kinase back pocket, potentially increasing potency from micromolar to nanomolar range.

Target Class B: Serotonin 5-HT7 and 5-HT1A Receptors

-

Therapeutic Area: Cognitive Deficits (Schizophrenia/Alzheimer's), Depression, Anxiety.[1]

-

Rationale: Long-chain aryl-amines are classic antagonists/inverse agonists for 5-HT7. The quinoline nitrogen provides an auxiliary H-bond acceptor that the indole of tryptamine lacks, potentially altering the receptor's activation state (biased signaling).[1]

-

Evidence: 5-substituted quinolines have been patented as multi-target antipsychotics, leveraging this exact pharmacophore to modulate dopamine D2 and serotonin 5-HT receptors simultaneously.

Target Class C: PI3K / mTOR Pathway[4]

-

Therapeutic Area: Oncology (Solid Tumors).

-

Rationale: Quinoline scaffolds are frequently used to design PI3K/mTOR dual inhibitors.[3] The amine tail of 3-QPA can interact with the affinity pocket (Asp810 in PI3K

), making it a viable fragment for fragment-based drug design (FBDD).

Visualization: Pharmacophore & Synthesis Workflow[1]

The following diagram illustrates the structural logic connecting 3-QPA to its targets and the synthetic pathway described in Section 4.

Figure 1: Synthetic pathway (Red to Green) and divergent pharmacophoric mapping (Green to Blue) for Kinase vs. GPCR targeting.

Chemical Synthesis Protocol

This protocol ensures the regioselective installation of the propylamine chain at the difficult C5 position.

Step 1: Heck Coupling (C-C Bond Formation)

Objective: Synthesize (E)-3-(quinolin-5-yl)acrylonitrile.

-

Reagents: 5-Bromoquinoline (1.0 eq), Acrylonitrile (1.5 eq), Pd(OAc)₂ (5 mol%), Tri-o-tolylphosphine (10 mol%), Triethylamine (3.0 eq).[1]

-

Solvent: DMF (Anhydrous).

-

Conditions: Heat to 100°C under Argon for 12-16 hours.

-

Workup: Dilute with EtOAc, wash with H₂O/Brine.[1] Purify via Flash Chromatography (Hexane/EtOAc).

-

Key Insight: The 5-position is electronically deactivated; phosphine ligands are critical to prevent catalyst death.

Step 2: Reduction (Nitrile to Amine)

Objective: Reduce the alkene and nitrile simultaneously to yield this compound.

-

Reagents: Raney Nickel (active slurry) or LiAlH₄ (2.0 eq).[1]

-

Solvent: Methanol (saturated with NH₃ gas to prevent secondary amine formation).

-

Conditions: Hydrogenation (50 psi H₂) at RT for 24 hours.

-

Purification: Filter catalyst. Acid-base extraction (1N HCl wash, basify with NaOH, extract into DCM).[1] Convert to Dihydrochloride salt for stability.

Biological Validation Protocols

To confirm the target hypothesis, the following assays are mandatory.

Protocol A: ROCK1 Kinase Inhibition Assay (ADP-Glo)

This assay quantifies the inhibition of ROCK1 activity by measuring ATP consumption.

| Component | Concentration / Details |

| Enzyme | Recombinant Human ROCK1 (0.5 ng/µL) |

| Substrate | S6 Kinase Substrate Peptide (20 µM) |

| ATP | 10 µM (at Km) |

| Test Compound | 3-QPA (Serial dilution: 1 nM - 100 µM) |

| Readout | Luminescence (RLU) via ADP-Glo™ Reagent |

Validation Criteria: A valid "hit" must show an IC₅₀ < 10 µM. If IC₅₀ > 10 µM, derivatize the amine to increase hydrophobic interactions.[1]

Protocol B: 5-HT7 Radioligand Binding Assay

This assay determines the affinity (

-

Membrane Prep: HEK293 cells stably expressing human 5-HT7.

-

Radioligand: [³H]-5-CT (Carboxamidotryptamine) at 0.5 nM.

-

Non-Specific Control: 10 µM Serotonin.

-

Incubation: 60 min at 27°C.

-

Filtration: Harvest onto GF/B filters, count radioactivity.

-

Calculation:

.

Expert Insight: Strategic Lead Optimization

For drug development professionals, this compound should be viewed as a Fragment-Growing Starter .

-

To improve Kinase Selectivity: Acylate the primary amine with aromatic carboxylic acids. This targets the "back pocket" of the kinase, a region with high sequence variability between ROCK, PKA, and PKC.[1]

-

To improve BBB Permeability: The primary amine is highly basic (

). Methylating to a tertiary amine (Dimethyl-3-QPA) often improves CNS penetration for neuro-therapeutic targets.

References

-

Liao, C., et al. (2022).[1] "Quinoline as a Privileged Scaffold in Cancer Drug Discovery."[3] Current Medicinal Chemistry. Link

-

Feng, Y., et al. (2016).[1] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry. Link[1]

-

Modica, M., et al. (2014).[1] "Design, synthesis and biological evaluation of novel 5-HT7 receptor ligands." European Journal of Medicinal Chemistry. Link[1]

-

Musiol, R. (2017). "Structure-activity relationship studies of quinoline derivatives as anticancer agents." Mini Reviews in Medicinal Chemistry. Link

-

Sigma-Aldrich. (2024). "Rho Kinase Inhibitor H-1152 (Isoquinoline analog data)." Merck Millipore Technical Data. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(Quinolin-5-yl)propylamine from 5-bromoquinoline

Technical Application Note: Chemoselective Synthesis of 3-(Quinolin-5-yl)propylamine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound starting from 5-bromoquinoline . While 5-substituted quinolines are historically difficult to functionalize due to the electronic deactivation of the homocyclic ring and the potential for catalyst poisoning by the quinoline nitrogen, this guide utilizes a Heck alkenylation followed by a chemoselective reduction .

The method highlights the use of Jeffery-type conditions (ligand-free or stabilized Pd) for the C-C bond formation and a Cobalt(II)-borohydride system for nitrile reduction, ensuring the preservation of the heteroaromatic quinoline core while converting the side chain.

Retrosynthetic Analysis & Strategy

The target molecule contains a primary amine tethered by a three-carbon chain to the C5 position of the quinoline ring. A direct nucleophilic substitution at C5 is unfavorable. Therefore, a transition-metal-catalyzed cross-coupling strategy is employed.[1]

-

Disconnection: C(sp2)–C(sp2) bond at C5.

-

Key Intermediate: 3-(Quinolin-5-yl)acrylonitrile.

-

Strategic Choice: Acrylonitrile is selected as the alkene partner. It introduces the necessary three-carbon skeleton and the nitrogen atom in a single step.

Synthetic Route Visualization:

Figure 1: Stepwise synthetic pathway ensuring regiocontrol and chemoselectivity.

Experimental Protocols

Stage 1: The Heck Coupling (Synthesis of the Unsaturated Nitrile)

Objective: Install the 3-carbon chain at position 5. Challenge: The quinoline nitrogen can coordinate to Palladium, quenching the catalyst. Solution: Use of Phosphine-free Jeffery conditions or robust phosphines (e.g., P(o-tol)3) with higher catalyst loading (1-5 mol%).

Materials:

-

5-Bromoquinoline (1.0 equiv)

-

Acrylonitrile (1.5 - 2.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

-

Tri-o-tolylphosphine [P(o-tol)₃] (0.1 equiv)

-

Triethylamine (Et₃N) or DIPEA (2.5 equiv)

-

Solvent: Dry DMF or Acetonitrile (MeCN)

Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-bromoquinoline (e.g., 10 mmol, 2.08 g) in dry DMF (20 mL).

-

Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Addition: Add Pd(OAc)₂ (112 mg) and P(o-tol)₃ (304 mg). Stir for 5 minutes until the solution darkens. Add Et₃N (3.5 mL) followed by Acrylonitrile (1.3 mL).

-

Reaction: Heat the mixture to 100–110°C under an inert atmosphere. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Checkpoint: The reaction typically requires 4–12 hours. A fluorescent spot (the product) will appear.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF.

-

Note: If a black Pd precipitate forms, filter through a pad of Celite.

-

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

-

Expected Yield: 75-85%

-

Product: 3-(Quinolin-5-yl)acrylonitrile (Usually a mixture of E/Z isomers, predominantly E).

-

Stage 2: The Chemoselective Reduction

Objective: Reduce both the alkene and the nitrile to the primary amine without hydrogenating the quinoline ring (which would yield tetrahydroquinoline). Strategy: A stepwise approach is recommended for high purity.

-

Step 2a: Catalytic Hydrogenation (Alkene

Alkane). -

Step 2b: Cobalt-Catalyzed Borohydride Reduction (Nitrile

Amine).

Step 2a: Alkene Reduction

-

Dissolve the acrylonitrile derivative in MeOH.

-

Add 10 wt% Pd/C (10% by mass of substrate).

-

Stir under a balloon of H₂ (1 atm) at room temperature for 2–4 hours.

-